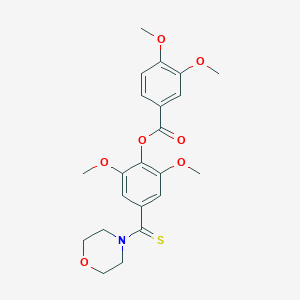
2,6-Dimethoxy-4-(4-morpholinylcarbothioyl)phenyl 3,4-dimethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethoxy-4-(4-morpholinylcarbothioyl)phenyl 3,4-dimethoxybenzoate, also known as CTMTP, is a chemical compound that has gained significant attention in the scientific community due to its various applications in research.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethoxy-4-(4-morpholinylcarbothioyl)phenyl 3,4-dimethoxybenzoate is not fully understood, but it is believed to involve the modulation of glutamate receptors and the inhibition of angiogenesis. 2,6-Dimethoxy-4-(4-morpholinylcarbothioyl)phenyl 3,4-dimethoxybenzoate has been shown to bind to the N-methyl-D-aspartate (NMDA) receptor and inhibit its activity, which may contribute to its neuroprotective effects. 2,6-Dimethoxy-4-(4-morpholinylcarbothioyl)phenyl 3,4-dimethoxybenzoate has also been shown to inhibit the activity of vascular endothelial growth factor (VEGF), which is involved in angiogenesis.
Biochemical and Physiological Effects:
2,6-Dimethoxy-4-(4-morpholinylcarbothioyl)phenyl 3,4-dimethoxybenzoate has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of glutamate receptors, and the inhibition of angiogenesis. 2,6-Dimethoxy-4-(4-morpholinylcarbothioyl)phenyl 3,4-dimethoxybenzoate has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,6-Dimethoxy-4-(4-morpholinylcarbothioyl)phenyl 3,4-dimethoxybenzoate is its versatility in scientific research. 2,6-Dimethoxy-4-(4-morpholinylcarbothioyl)phenyl 3,4-dimethoxybenzoate has been used in various research fields, including cancer research, neuroscience, and immunology. Additionally, the synthesis method for 2,6-Dimethoxy-4-(4-morpholinylcarbothioyl)phenyl 3,4-dimethoxybenzoate is relatively simple and can be performed in a laboratory setting. However, one limitation of 2,6-Dimethoxy-4-(4-morpholinylcarbothioyl)phenyl 3,4-dimethoxybenzoate is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for 2,6-Dimethoxy-4-(4-morpholinylcarbothioyl)phenyl 3,4-dimethoxybenzoate research. One direction is to further investigate the mechanism of action of 2,6-Dimethoxy-4-(4-morpholinylcarbothioyl)phenyl 3,4-dimethoxybenzoate, particularly its effects on glutamate receptors and angiogenesis. Another direction is to explore the potential use of 2,6-Dimethoxy-4-(4-morpholinylcarbothioyl)phenyl 3,4-dimethoxybenzoate as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to determine the potential toxicity of 2,6-Dimethoxy-4-(4-morpholinylcarbothioyl)phenyl 3,4-dimethoxybenzoate and to develop methods for minimizing its toxicity in experimental settings.
Conclusion:
In conclusion, 2,6-Dimethoxy-4-(4-morpholinylcarbothioyl)phenyl 3,4-dimethoxybenzoate is a versatile chemical compound with various applications in scientific research. Its synthesis method is relatively simple, and it has been used in various research fields, including cancer research, neuroscience, and immunology. 2,6-Dimethoxy-4-(4-morpholinylcarbothioyl)phenyl 3,4-dimethoxybenzoate has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of glutamate receptors, and the inhibition of angiogenesis. While there are limitations to the use of 2,6-Dimethoxy-4-(4-morpholinylcarbothioyl)phenyl 3,4-dimethoxybenzoate in certain experiments, there are several future directions for 2,6-Dimethoxy-4-(4-morpholinylcarbothioyl)phenyl 3,4-dimethoxybenzoate research that may lead to the development of new therapeutic agents and the advancement of scientific knowledge.
Métodos De Síntesis
The synthesis of 2,6-Dimethoxy-4-(4-morpholinylcarbothioyl)phenyl 3,4-dimethoxybenzoate involves the reaction of 2,6-dimethoxy-4-bromoacetophenone with morpholine and carbon disulfide to form 2,6-dimethoxy-4-(4-morpholinylcarbothioyl)phenylacetophenone. This intermediate product is then reacted with 3,4-dimethoxybenzoyl chloride to produce 2,6-Dimethoxy-4-(4-morpholinylcarbothioyl)phenyl 3,4-dimethoxybenzoate. The synthesis method is relatively simple and can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
2,6-Dimethoxy-4-(4-morpholinylcarbothioyl)phenyl 3,4-dimethoxybenzoate has been used in various scientific research applications, including cancer research, neuroscience, and immunology. In cancer research, 2,6-Dimethoxy-4-(4-morpholinylcarbothioyl)phenyl 3,4-dimethoxybenzoate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, 2,6-Dimethoxy-4-(4-morpholinylcarbothioyl)phenyl 3,4-dimethoxybenzoate has been used to study the role of glutamate receptors in synaptic transmission. In immunology, 2,6-Dimethoxy-4-(4-morpholinylcarbothioyl)phenyl 3,4-dimethoxybenzoate has been used to study the role of T cells in the immune response.
Propiedades
Nombre del producto |
2,6-Dimethoxy-4-(4-morpholinylcarbothioyl)phenyl 3,4-dimethoxybenzoate |
|---|---|
Fórmula molecular |
C22H25NO7S |
Peso molecular |
447.5 g/mol |
Nombre IUPAC |
[2,6-dimethoxy-4-(morpholine-4-carbothioyl)phenyl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C22H25NO7S/c1-25-16-6-5-14(11-17(16)26-2)22(24)30-20-18(27-3)12-15(13-19(20)28-4)21(31)23-7-9-29-10-8-23/h5-6,11-13H,7-10H2,1-4H3 |
Clave InChI |
CHNKPTCDWULZEZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=C(C=C(C=C2OC)C(=S)N3CCOCC3)OC)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)OC2=C(C=C(C=C2OC)C(=S)N3CCOCC3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(2Z,5E)-3-methyl-4-oxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306223.png)
![N-{[4-ethyl-5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-methylbenzamide](/img/structure/B306224.png)
![N-{1-[5-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-3-methylbenzamide](/img/structure/B306225.png)
![2-({5-[(2-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B306227.png)
![N-{1-[4-ethyl-5-({2-[(4-iodo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-3-methylbenzamide](/img/structure/B306228.png)
![N-{[5-({2-[(2-bromo-4,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B306231.png)
![N-{[5-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B306232.png)
![3-methyl-N-{2-methyl-1-[4-methyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]propyl}benzamide](/img/structure/B306234.png)
![N-{1-[5-({2-[(2,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-3-methylbenzamide](/img/structure/B306236.png)

![ethyl 2-[(5E)-5-(4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}benzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306238.png)
![(2-bromo-4-{(E)-[3-(1-ethoxy-1-oxopropan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B306239.png)
![ethyl 2-[(5E)-5-(2,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306240.png)
![ethyl 2-{(5E)-5-[3-chloro-5-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B306242.png)